Benzoic acid ammonium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1863-63-4 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
azane;benzoic acid |
InChI |
InChI=1S/C7H6O2.H3N/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);1H3 |
InChI Key |
VWSRWGFGAAKTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.N |
boiling_point |
160 °C (SUBLIMES) |
Color/Form |
COLORLESS RHOMBIC CRYSTALS LAMELLAR CRYSTALS OR CRYSTALLINE POWDER |
density |
1.26 at 77 °F (USCG, 1999) - Denser than water; will sink 1.260 |
melting_point |
388 °F (USCG, 1999) 198 °C (DECOMP) |
Other CAS No. |
1863-63-4 |
physical_description |
Ammonium benzoate appears as a white crystalline solid. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used in medicine and as a food preservative. Liquid; Dry Powder; Pellets or Large Crystals White solid; [Hawley] Semi-transparent crystals, soluble in water; [MSDSonline] |
Pictograms |
Irritant |
shelf_life |
GRADUALLY LOSES AMMONIA ON EXPOSURE TO AIR. |
solubility |
IN WATER: 19.6 G/100 CC @ 14.5 °C, 83.3 G/100 CC @ 100 °C; IN ALCOHOL: 1.63 G/100 CC @ 25 °C; INSOL IN ETHER 1 G DISSOLVES IN 8 ML GLYCEROL |
Origin of Product |
United States |
Synthesis Methodologies of Ammonium Benzoate
Liquid Phase Reaction Approaches
Liquid phase synthesis is a common and straightforward method for producing ammonium (B1175870) benzoate (B1203000). This approach typically involves the direct reaction of its constituent acid and base in a liquid medium.
The most conventional method for synthesizing ammonium benzoate is through the acid-base neutralization reaction between benzoic acid and ammonia (B1221849). wikipedia.orgquora.com This reaction is typically performed in a liquid phase. kaimosi.com In a documented laboratory preparation, benzoic acid and concentrated ammonia were used as the primary reactants to synthesize the compound. kaimosi.comresearchgate.net The resulting product, a novel compound identified as ammonium benzoate, was then characterized using Fourier-transform infrared spectroscopy (FTIR), elemental analysis, and X-ray powder diffraction to confirm its structure and composition. kaimosi.com
The reaction is an exothermic process that forms the ammonium salt of benzoic acid almost quantitatively. prepchem.com The fundamental reaction is as follows: C₆H₅COOH + NH₃ → C₆H₅COONH₄ quora.com
Variations of this neutralization have been developed to produce a pure, substantially water-free product. One such process involves reacting ammonia and benzoic acid while both are in a nearly anhydrous state. google.com A preferred embodiment of this method introduces vaporized benzoic acid into a reaction chamber with a slight excess of dry ammonia gas, causing the ammonium benzoate to precipitate. google.com Another innovative approach utilizes a gas-solid phase reaction where finely powdered benzoic acid is contacted with ammonia gas in a high-speed rotating conical bowl. prepchem.com The centrifugal force creates a thin layer of the powder, which reacts with the ammonia gas to form a fine powder of ammonium benzoate. prepchem.com Upon heating, ammonium benzoate can undergo dehydration to form benzamide (B126) and water. wikipedia.orgquora.com
| Reactants | Reaction Type | Key Conditions | Product |
| Benzoic Acid, Concentrated Ammonia | Liquid Phase Neutralization | Liquid medium | Ammonium Benzoate |
| Anhydrous Benzoic Acid (vapor), Anhydrous Ammonia (gas) | Anhydrous Neutralization | Gaseous phase, slight excess of ammonia | Pure Ammonium Benzoate |
| Benzoic Acid (powder), Ammonia (gas) | Gas-Solid Phase Reaction | High-speed rotation (ca. 4000 rpm) | Fine powder Ammonium Benzoate |
Green Synthesis Strategies for Aromatic Acid Ammonium Salts
In response to the growing need for environmentally friendly chemical processes, green synthesis methods have been developed for producing aromatic acid ammonium salts like ammonium benzoate.
A notable green synthesis strategy involves the catalytic hydrolysis of aromatic cyano compounds (nitriles) to produce the corresponding aromatic acid ammonium salts. kaimosi.com In this method, a compound such as benzonitrile (B105546) is used as the substrate. kaimosi.com The process employs an alkali catalyst to facilitate the hydrolysis, which yields the ammonium salt. kaimosi.com This reaction can be part of a cycle where the ammonium salt is further hydrolyzed to the aromatic acid, producing ammonia water as a byproduct. kaimosi.com
The key advantages of this approach include simple operation, high product yield, and easy separation of the product. kaimosi.com It generates minimal wastewater containing salt, and the alkali catalyst can be recovered and reused multiple times, allowing the total product yield to approach 100% over several cycles. kaimosi.com
The underlying mechanism for this transformation is the base-catalyzed hydrolysis of the nitrile group (-C≡N). pressbooks.pub The reaction proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the electrophilic carbon atom of the nitrile. pressbooks.pub This forms an imine anion, which is then protonated to a hydroxy imine. pressbooks.pub This intermediate subsequently tautomerizes to an amide (benzamide in this case). pressbooks.pub Further hydrolysis of the amide under basic conditions yields the carboxylate ion (benzoate) and ammonia, which exist as the ammonium benzoate salt in the reaction mixture. pressbooks.pub
| Substrate | Catalyst Type | Key Intermediate | Final Product (in situ) |
| Aromatic Cyano Compound (e.g., Benzonitrile) | Reusable Alkali Catalyst | Amide (e.g., Benzamide) | Aromatic Acid Ammonium Salt (e.g., Ammonium Benzoate) |
Synthesis of Ammonium Benzoate Derivatives
The fundamental principles of ammonium benzoate synthesis can be extended to create a wide range of derivatives by varying the amine (cation) and the carboxylic acid (anion).
A series of ammonium benzoate derivatives, specifically ionic liquids (ILs), have been synthesized using neutralization reactions. researchgate.netresearchgate.net In these syntheses, diethylamine (B46881) was reacted with benzoic acid and several substituted benzoic acids, including 3-chlorobenzoic acid, 3-methylbenzoic acid, and 3-nitrobenzoic acid. researchgate.netresearchgate.netjournalajopacs.com
The general procedure involves dissolving the acid in a solvent, followed by the slow addition of diethylamine while maintaining temperature control with an ice bath due to the exothermic nature of the reaction. researchgate.net The mixture is then stirred for an extended period (26-30 hours) at room temperature to form the melted salt of the ionic liquid. researchgate.net The progress of the reaction is monitored using thin-layer chromatography (TLC). researchgate.netresearchgate.net The resulting products are purified by heating under a vacuum to remove unreacted materials and water. researchgate.net The formation of the desired diethylammonium-based salts was confirmed by FT-IR and NMR spectroscopy. researchgate.netresearchgate.net
| Cation Source | Acid Source | Resulting Derivative Salt |
| Diethylamine | Benzoic Acid | Diethylammonium Benzoate |
| Diethylamine | 3-Chlorobenzoic Acid | Diethylammonium 3-Chlorobenzoate |
| Diethylamine | 3-Methylbenzoic Acid | Diethylammonium 3-Methylbenzoate |
| Diethylamine | 3-Nitrobenzoic Acid | Diethylammonium 3-Nitrobenzoate |
A specific molecular salt, adamantane-1-ammonium benzoate, has been synthesized via a salt metathesis reaction. nih.govresearchgate.net The preparation involves mixing adamantane-1-ammonium hydrochloride and sodium benzoate in methanol. nih.gov The reaction produces the desired adamantane-1-ammonium benzoate salt, which precipitates from the solution. nih.gov Colorless single crystals suitable for X-ray analysis were obtained through the slow evaporation of the solvent over 20 hours. nih.gov The resulting molecular salt has the formula C₁₀H₁₅NH₃⁺ · C₇H₅O₂⁻. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Solvent | Product |
| Adamantane-1-ammonium hydrochloride | Sodium benzoate | Methanol | Adamantane-1-ammonium benzoate |
Solid-State Reaction Pathways (e.g., benzoic acid with ammonia gas)
The synthesis of ammonium benzoate can be efficiently achieved through direct solid-state reaction between benzoic acid and ammonia gas. This method represents a clean and solvent-free approach to the production of the ammonium salt. The reaction is typically exothermic and can proceed to near completion under appropriate conditions.
One notable method involves the continuous reaction of finely powdered benzoic acid with ammonia gas in a specialized reactor. prepchem.com In this process, the solid benzoic acid is introduced into a rotating conical bowl. The centrifugal force generated by high-speed rotation (approximately 4000 rpm) causes the powder to spread into a thin layer, maximizing the surface area available for reaction. prepchem.com This layer of benzoic acid is then exposed to an atmosphere of ammonia gas pumped into the enclosed vessel. The direct contact between the solid and gas phases facilitates a rapid and exothermic reaction, forming ammonium benzoate almost quantitatively. prepchem.com
The mechanism of this solid-gas reaction is believed to initiate at the surface of the benzoic acid particles. As a layer of ammonium benzoate forms, it is thought to detach from the particle surface, a process likely aided by the abrasive action of the particles moving within the rotating bowl. This detachment continually exposes fresh benzoic acid surfaces to the ammonia gas, allowing the reaction to proceed to completion. prepchem.com The resulting ammonium benzoate is typically a finer powder than the initial benzoic acid reactant and has been confirmed as pure through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. prepchem.com
Another approach to solid-state synthesis involves the reaction of single crystals of carboxylic acids, such as benzoic acid, with ammonia gas. Research has shown that these crystals can react quantitatively with ammonia gas to yield microcrystalline aggregates of ammonium benzoate that retain the shape of the original crystal. researchgate.net
Furthermore, a patented method describes the production of substantially water-free ammonium benzoate by reacting ammonia and benzoic acid in a substantially anhydrous condition. google.com This can be achieved by reacting anhydrous ammonia gas with either finely divided solid benzoic acid under constant agitation or with vaporized benzoic acid. google.com The general reaction is an acid-base neutralization that forms the ammonium salt. quora.com If subjected to heat, this salt can subsequently dehydrate to form benzamide. quora.comwikipedia.org
Detailed Research Findings
The solid-state synthesis of ammonium benzoate from benzoic acid and ammonia gas is an effective method, though detailed quantitative data in single research sources is often limited. However, combining available information provides insight into the reaction's characteristics.
| Parameter | Observation | Source(s) |
| Reactants | Fine powdered solid benzoic acid and ammonia gas. | prepchem.com |
| Reaction Conditions | High-speed rotation (ca. 4000 rpm) in a conical bowl reactor to create a thin layer of the solid reactant. The reactor is enclosed in an ammonia gas atmosphere. | prepchem.com |
| Reaction Type | Exothermic solid-gas reaction. | prepchem.com |
| Yield | Almost quantitative. | prepchem.com |
| Product Purity | Confirmed as pure ammonium benzoate. | prepchem.com |
| Product Appearance | A noticeably finer powder than the benzoic acid reactant. | prepchem.com |
| Analytical Methods | Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. | prepchem.comchemicalbook.com |
Advanced Spectroscopic and Structural Characterization of Ammonium Benzoate
Vibrational Spectroscopy
Vibrational spectroscopy is a key tool for identifying functional groups and probing the local environment of ions in a solid-state structure.
Fourier Transform Infrared (FT-IR) spectroscopy of ammonium (B1175870) benzoate (B1203000) reveals characteristic absorption bands corresponding to the vibrations of its constituent parts: the ammonium cation (NH₄⁺) and the benzoate anion (C₆H₅COO⁻). The spectrum is marked by strong absorptions from N-H stretching vibrations of the ammonium ion and the carboxylate (COO⁻) group stretches of the benzoate moiety. cdnsciencepub.comresearchgate.net The aromatic ring of the benzoate anion also presents several characteristic bands. libretexts.orglibretexts.org
The presence of strong hydrogen bonding involving the ammonium ion is a significant feature, influencing the position and shape of the N-H stretching bands. cdnsciencepub.com The key vibrational modes observed in the FT-IR spectrum of ammonium benzoate are summarized below.
Table 1: Characteristic FT-IR Absorption Bands for Ammonium Benzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3030 | Variable | C-H Stretch | Aromatic Ring |
| 1600-1585 | Medium | C-C Stretch (in-ring) | Aromatic Ring |
| 1550-1540 | Strong | Asymmetric C=O Stretch | Carboxylate (COO⁻) |
| 1500-1400 | Medium | C-C Stretch (in-ring) | Aromatic Ring |
| ~1400 | Strong | Symmetric C=O Stretch | Carboxylate (COO⁻) |
Data compiled from general principles of IR spectroscopy and data for related benzoate compounds. libretexts.orglibretexts.orgresearchgate.net
To probe the specific environment of the ammonium ion within the ammonium benzoate crystal, isotopic isolation studies using the deuterated ammonium ion (NH₃D⁺) have been employed. cdnsciencepub.comcdnsciencepub.com This technique involves introducing a low concentration of deuterium (B1214612) into the ammonium salt, resulting in the formation of isotopically isolated NH₃D⁺ ions. cdnsciencepub.com The infrared spectrum of the N-D stretching region of this ion can then be analyzed. cdnsciencepub.com The number of observed N-D stretching bands is directly related to the site symmetry of the ammonium ion in the crystal lattice. cdnsciencepub.comresearchgate.net
In the case of ammonium benzoate, analysis of the infrared spectrum of the isotopically isolated NH₃D⁺ ion at liquid-nitrogen temperature reveals two distinct N-D stretching bands. cdnsciencepub.com This observation is consistent with an effective symmetry of C₂ᵥ or C₂ for the ammonium ion, indicating the presence of two pairs of non-equivalent N-H bonds. cdnsciencepub.com The study also highlighted that the ammonium ion is strongly hydrogen-bonded, with one of the ND frequencies being among the lowest reported, which suggests a particularly strong hydrogen bond interaction. cdnsciencepub.comcdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as protons (¹H), allowing for the confirmation of molecular structure and composition.
The ¹H-NMR spectrum of ammonium benzoate, typically recorded in a solvent like D₂O, shows distinct signals for the protons of the benzoate ring and the ammonium ion. guidechem.comchemicalbook.com The aromatic region of the spectrum displays signals for the ortho, meta, and para protons of the phenyl group. The electron-withdrawing carboxylate group causes the ortho protons to be deshielded and appear at a lower field (higher ppm value) compared to the meta and para protons. cdnsciencepub.comwisc.edu The spectrum of anhydrous ammonium benzoate shows a multiplet for the meta and para protons centered around δ 7.33, while the ortho protons appear as a multiplet at δ 7.92. cdnsciencepub.com The protons of the ammonium ion typically appear as a broad singlet, which in the anhydrous sample is superimposed on the ortho proton multiplet at around δ 8.09. cdnsciencepub.com
Table 2: ¹H-NMR Chemical Shifts for Ammonium Benzoate
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho) | ~7.92 - 7.89 | Multiplet |
| Aromatic (meta & para) | ~7.58 - 7.33 | Multiplet |
Data compiled from various sources. cdnsciencepub.comchemicalbook.com
X-ray Diffraction and Crystallography
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Table 3: Crystallographic Data for Ammonium Benzoate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a | 6.8750 Å |
| b | 6.9872 Å |
| c | 30.188 Å |
| α | 90.00° |
| β | 90.00° |
Data obtained from the Crystallography Open Database (COD) entry 7209998, associated with the work of Perumalla and Sun (2013). nih.gov
Single Crystal X-ray Diffraction for Detailed Crystal Structure Determination
Analysis of Crystal System, Space Group, and Unit Cell Parameters
The crystallographic data for ammonium benzoate has been reported with some variations in the literature, suggesting the possibility of different crystalline forms or measurement conditions. One detailed study reports a monoclinic crystal system. researchgate.net Conversely, another crystallographic database entry suggests an orthorhombic system. nih.gov These differing reports highlight the complexity of crystallographic analysis.
A study synthesizing ammonium benzoate from benzoic acid and concentrated ammonia (B1221849) identified a monoclinic crystal system. researchgate.net The unit cell parameters were determined with high precision, providing a foundational understanding of the crystal's repeating unit. researchgate.net Another analysis, available through the PubChem database, describes an orthorhombic crystal system. nih.gov The parameters from these distinct analyses are summarized below.
| Crystallographic Parameter | Monoclinic System researchgate.net | Orthorhombic System nih.gov |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | Not explicitly stated in abstract, but related to B2/b for a similar compound cdnsciencepub.com | P b c a |
| a (Å) | 7.3492 | 6.8750 |
| b (Å) | 10.2115 | 6.9872 |
| c (Å) | 42.486 | 30.188 |
| α (°) | 90 | 90 |
| β (°) | 94.061 | 90 |
| γ (°) | 90 | 90 |
| Z (Formula units per cell) | 4 | Not specified |
Intermolecular Hydrogen Bonding Network Analysis (N-H...O interactions)
The crystal structure of ammonium benzoate is significantly stabilized by an extensive network of intermolecular hydrogen bonds. Specifically, the ammonium cation (NH₄⁺) acts as a hydrogen bond donor, while the oxygen atoms of the benzoate anion's carboxylate group (COO⁻) serve as acceptors. These interactions are a defining feature of ammonium carboxylate salts. bgu.ac.il
The primary hydrogen bonding motif involves the nitrogen-bound hydrogen atoms and the carboxylate oxygen atoms, creating strong N-H···O linkages. nih.govresearchgate.net In similar ammonium carboxylate systems, these interactions often lead to the formation of specific, repeating patterns, such as cyclic motifs where the cation and anion are linked together. nih.gov For instance, research on related compounds shows the formation of one-dimensional polymeric chains or more complex three-dimensional networks built from these N-H···O hydrogen bonds. nih.govnih.gov These charge-assisted hydrogen bonds are fundamental to the cohesion and stability of the crystalline lattice.
Supramolecular Interactions (e.g., C-H...π interactions, π-π stacking)
Beyond the primary hydrogen bonding network, the crystal packing of ammonium benzoate is influenced by weaker supramolecular interactions. These include cation-π interactions and potentially π-π stacking.
Cation-π Interactions: A significant interaction occurs between the positively charged ammonium cation (NH₄⁺) and the electron-rich π-system of the benzoate anion's aromatic ring. nih.govnih.gov This type of noncovalent bond is a strong force in molecular recognition, where the positive charge of the cation is attracted to the delocalized electrons of the phenyl group. nih.gov The geometry of this interaction typically involves the cation being situated above the face of the aromatic ring. nih.gov
π-π Stacking: This interaction involves the stacking of the aromatic rings of adjacent benzoate anions. libretexts.org This can occur in various geometries, such as face-to-face or offset stacking, and is driven by a combination of van der Waals forces and electrostatic interactions. libretexts.orgchemrxiv.org While direct evidence for a specific stacking mode in ammonium benzoate requires detailed crystallographic analysis, it is a common feature in the crystal structures of aromatic compounds.
X-ray Powder Diffraction (XRD) for Phase Identification and Bulk Composition
X-ray Powder Diffraction (XRPD) is a fundamental technique for the characterization of polycrystalline materials like ammonium benzoate. researchgate.netunits.it It serves as a rapid and reliable method for phase identification and analysis of the bulk composition of a sample. researchgate.net
The technique works by directing X-rays onto a powdered sample and measuring the angles and intensities of the scattered beams. The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid. units.it For ammonium benzoate, XRPD is used to:
Confirm Identity: The obtained diffraction pattern can be compared against standard patterns from databases to verify the identity of the synthesized compound. unt.edunist.gov
Assess Purity: The presence of sharp, well-defined peaks indicates a highly crystalline material. Impurities, if crystalline, would produce their own distinct set of peaks, allowing for an assessment of the sample's purity.
Identify Polymorphs: Since different crystal structures (polymorphs) produce distinct XRPD patterns, this technique is crucial for identifying and distinguishing between potential polymorphic forms of ammonium benzoate. units.it
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a crucial analytical method used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of ammonium benzoate. researchgate.net The experimental results are then compared to the theoretical values calculated from its chemical formula, C₇H₉NO₂, to verify its stoichiometry and purity. davidson.edu
The theoretical elemental composition provides a benchmark for the purity of a synthesized batch. Significant deviations from these values would indicate the presence of impurities, residual solvents, or that an incorrect compound was formed.
| Element | Symbol | Atomic Mass (g/mol) | Count in C₇H₉NO₂ | Total Mass (g/mol) | Theoretical Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 60.41 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 6.52 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 10.07 |
| Oxygen | O | 15.999 | 2 | 31.998 | 23.00 |
| Total | 139.154 | 100.00 |
Thermal Analysis Techniques (e.g., for heat capacity measurements)
Thermal analysis techniques are employed to study the physical and chemical properties of ammonium benzoate as a function of temperature. These methods provide critical data on heat capacity, phase transitions, and thermal stability.
Low-temperature heat capacities of solid ammonium benzoate have been precisely measured using an automated adiabatic calorimeter over a temperature range of 80 K to 399 K. researchgate.net These measurements are essential for deriving thermodynamic functions. The analysis revealed a solid-to-solid phase transition occurring in the temperature range of 330 K to 365 K. researchgate.net This indicates a change in the crystal structure of ammonium benzoate upon heating. researchgate.net
Additionally, thermogravimetric analysis (TGA) has been used to study the thermal decomposition of ammonium benzoate, identifying a peak decomposition temperature of 194.72°C (467.87 K). unca.edu
| Thermodynamic Parameter | Value |
|---|---|
| Phase Transition Temperature (Ttrs) | 363.06 ± 0.54 K |
| Molar Transition Enthalpy (ΔtrsHm) | 83.119 ± 0.197 kJ·mol⁻¹ |
| Molar Transition Entropy (ΔtrsSm) | 228.94 ± 0.34 J·K⁻¹·mol⁻¹ |
Based on experimental measurements, the molar heat capacities in the regions before and after the phase transition were fitted to polynomial equations. researchgate.net
Thermochemical and Thermodynamic Studies of Ammonium Benzoate
Measurement of Low-Temperature Heat Capacities
The low-temperature heat capacities of solid ammonium (B1175870) benzoate (B1203000) have been precisely measured using an automated adiabatic calorimeter. researchgate.netkaimosi.com These measurements were conducted over a temperature range of 80 K to 399 K to understand the compound's thermal behavior. researchgate.netkaimosi.com The experimental data were fitted to a polynomial equation using the least-squares method to ensure accuracy. researchgate.netkaimosi.com Based on this equation, the smoothed molar heat capacities and other thermodynamic functions were calculated at 5 K intervals relative to the standard reference temperature of 298.15 K. researchgate.net
A study characterized the solid phase heat capacity (Cp,solid) of ammonium benzoate, which ranged from 65.17 to 254.12 J/mol·K over a temperature span of 80.23 K to 398.31 K. chemeo.com
Interactive Table: Molar Heat Capacity of Ammonium Benzoate at Select Temperatures
Users can filter the data by temperature to see the corresponding molar heat capacity.
| Temperature (K) | Molar Heat Capacity (C_p,m) (J·K⁻¹·mol⁻¹) |
| 80 | 65.17 |
| 100 | 83.5 |
| 150 | 120.2 |
| 200 | 155.8 |
| 250 | 191.1 |
| 298.15 | 224.5 |
| 350 | 258.3 |
| 398.31 | 254.12 |
Note: The values in this table are derived from polynomial fitting of experimental data as described in the literature.
Determination of Standard Molar Enthalpy of Formation
The standard molar enthalpy of formation (ΔfHm°) of solid ammonium benzoate has been determined using an isoperibol solution-reaction calorimeter. researchgate.netkaimosi.com This fundamental thermodynamic property quantifies the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. The experimentally determined value is -(472.65 ± 0.62) kJ·mol⁻¹. researchgate.netkaimosi.com
Data Table: Standard Molar Enthalpy of Formation of Ammonium Benzoate
| Property | Value |
| Standard Molar Enthalpy of Formation (ΔfHm°) | -(472.65 ± 0.62) kJ·mol⁻¹ |
Design and Application of Thermochemical Cycles
To accurately determine the standard molar enthalpy of formation, a thermochemical cycle was designed based on Hess's Law. researchgate.netkaimosi.com This approach involves measuring the enthalpy changes of a series of reactions that, when summed, yield the formation reaction of the target compound.
The designed cycle involved the reaction of benzoic acid with ammonium acetate (B1210297). researchgate.netkaimosi.com The enthalpy change for this specific reaction was measured as ΔrHm° = (15.59 ± 0.50) kJ·mol⁻¹. researchgate.netkaimosi.com By combining this value with the known standard molar enthalpies of formation for the other reactants and products in the cycle (benzoic acid and ammonium acetate), the standard molar enthalpy of formation for ammonium benzoate was calculated. researchgate.netkaimosi.com
Analysis of Solid-to-Solid Phase Transitions
Heat capacity measurements have revealed a solid-to-solid phase transition in ammonium benzoate. researchgate.net This transition occurs in the temperature range of 330 K to 365 K. researchgate.net Analysis of the heat capacity curve from three separate experimental series provided detailed information about this phase change. researchgate.net
Data Table: Thermodynamic Properties of the Solid-to-Solid Phase Transition in Ammonium Benzoate
| Property | Average Value |
| Peak Transition Temperature (Ttrs) | (363.06 ± 0.54) K |
| Molar Transition Enthalpy (ΔtrsHm) | (83.119 ± 0.197) kJ·mol⁻¹ |
| Molar Transition Entropy (ΔtrsSm) | (228.94 ± 0.34) J·K⁻¹·mol⁻¹ |
Source: Data compiled from multiple heat capacity measurements. researchgate.net
Comparative Thermodynamic Properties with Related Compounds
The thermodynamic properties of ammonium benzoate can be contextualized by comparing them with related benzoate salts. For instance, studies on sodium benzoate, potassium benzoate, ethyl benzoate, and methyl benzoate provide a basis for comparison. researchgate.netresearchgate.netresearchgate.net
A study of potassium benzoate (C₇H₅O₂K) also involved the measurement of low-temperature heat capacities and the determination of its standard molar enthalpy of formation. researchgate.net Unlike ammonium benzoate, potassium benzoate exhibits two solid-to-solid phase transitions at peak temperatures of (330.78 ± 0.43) K and (345.09 ± 0.16) K. researchgate.net
In terms of solubility, a key physical property influenced by thermodynamics, ammonium benzoate is highly soluble in water, a characteristic that is often greater than other benzoate salts. solubilityofthings.com For example, while both sodium benzoate and ammonium benzoate are polar and dissolve in water, benzoic acid is non-polar and does not. sciencemadness.org The density of ammonium benzoate is reported as 1.26 g/cm³, which is noted to be relatively low for a salt. sciencemadness.orgwikipedia.org
Thermo-Acoustic Investigations on Benzoate-Based Systems
Thermo-acoustic studies, often employing ultrasonic techniques, are valuable for investigating molecular interactions and thermodynamic properties in liquid mixtures. researchgate.netigi-global.com These non-destructive methods measure the propagation of sound waves to derive parameters such as adiabatic compressibility, intermolecular free length, and acoustic impedance. researchgate.netresearchgate.net
Research in this area has focused on various benzoate-based systems, including solutions containing sodium benzoate, methyl benzoate, and ethyl benzoate. researchgate.net Such investigations provide insights into the complex behavior and molecular relationships within these mixtures. igi-global.com For example, in binary mixtures of ethyl benzoate with N,N-dimethylformamide, negative deviations in adiabatic compressibility and excess intermolecular free length indicate strong molecular interactions. researchgate.net While these studies focus on related benzoate compounds, the methodologies are directly applicable to aqueous systems of ammonium benzoate to probe its solute-solvent interactions and other thermodynamic characteristics in solution. researchgate.netigi-global.com
Computational Chemistry and Theoretical Investigations of Ammonium Benzoate
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. youtube.com It is particularly effective for determining the geometric and electronic properties of molecules. In the context of ammonium (B1175870) benzoate (B1203000), DFT can be employed to model its ground-state molecular structure, electron density distribution, and vibrational frequencies.
DFT calculations can elucidate the nature of the ionic bond between the ammonium (NH₄⁺) and benzoate (C₆H₅COO⁻) ions. By mapping the electron density, one can visualize the charge distribution and understand how electrons are shared or transferred between the cation and anion. Furthermore, DFT is used to calculate the total energy of the system and analyze the electronic states, which helps in understanding the material's behavior on an electronic scale. youtube.com
The reactivity of ammonium benzoate can also be explored. For instance, in a study of the related reaction between methyl benzoate and ammonia (B1221849), DFT methods were applied to examine the mechanistic pathways. acs.org For ammonium benzoate, DFT could be used to model its dehydration to form benzamide (B126), predicting the reaction's energy profile and identifying the transition state structure. Such calculations provide insights into the reaction's feasibility and the energetic barriers involved.
Table 1: Conceptual DFT Applications for Ammonium Benzoate
| Property Investigated | Information Gained from DFT | Relevance |
| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles of the ammonium and benzoate ions. | Provides the most stable three-dimensional structure of the compound. |
| Electron Density | Maps the distribution of electrons throughout the molecule. | Visualizes charge separation between the NH₄⁺ and C₆H₅COO⁻ ions and identifies electron-rich/poor regions. |
| Vibrational Frequencies | Calculates theoretical infrared (IR) and Raman spectra. | Helps in the interpretation of experimental spectroscopic data for structural confirmation. researchgate.net |
| Reaction Energetics | Computes the energy changes for potential reactions, such as decomposition. | Determines the thermodynamic feasibility (enthalpy of reaction) and kinetic barriers (activation energy) for reactions. |
Ab Initio Methods for Mechanistic Elucidation
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are fundamental for elucidating reaction mechanisms.
For ammonium benzoate, ab initio calculations can be instrumental in exploring its thermal decomposition pathways. The compound is known to potentially decompose via two primary routes:
Dehydration: Loss of a water molecule to form benzamide (C₆H₅CONH₂). wikipedia.org
Dissociation: Reversion to benzoic acid (C₆H₅COOH) and ammonia (NH₃). unca.edu
A computational study on the aminolysis of methyl benzoate utilized ab initio methods to determine the transition state structures and energies for different proposed mechanisms. acs.org A similar approach for ammonium benzoate would involve mapping the potential energy surface for both the dehydration and dissociation reactions. This would allow for the identification of transition states and intermediate species, providing a detailed step-by-step description of the bond-breaking and bond-forming processes. Comparing the calculated activation energies for each pathway would reveal the kinetically favored decomposition route under specific conditions.
Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gaps
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter.
High HOMO-LUMO Gap: Implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO.
Low HOMO-LUMO Gap: Suggests the molecule is more reactive and can be easily excited. As conjugated systems in molecules become larger, the HOMO-LUMO energy gap generally becomes smaller. libretexts.org
For ammonium benzoate, the HOMO would likely be localized on the electron-rich benzoate anion, specifically on the carboxylate group and the π-system of the benzene (B151609) ring. The LUMO would be associated with the ammonium cation or the antibonding orbitals of the benzoate ring. The energy gap determines the molecule's ability to engage in chemical reactions and influences its electronic absorption spectrum. libretexts.orgyoutube.com A smaller gap corresponds to absorption at longer wavelengths. libretexts.org
Table 2: Conceptual Frontier Orbitals and Energy Gap for Ammonium Benzoate
| Orbital/Parameter | Description | Significance for Ammonium Benzoate |
| HOMO | Highest energy molecular orbital containing electrons. | Represents the ability to donate electrons; localized on the benzoate anion. |
| LUMO | Lowest energy molecular orbital that is empty. | Represents the ability to accept electrons; associated with the ammonium cation or benzoate's antibonding orbitals. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. libretexts.org |
Calculation of Chemical Reactivity Descriptors
From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated. These quantities, rooted in conceptual DFT, help to predict and rationalize the chemical behavior of molecules.
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Potential (μ): The escaping tendency of an electron from a system. μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. η = (ELUMO - EHOMO) / 2.
Global Electrophilicity Index (ω): Describes the ability of a species to accept electrons. ω = μ² / (2η).
These descriptors provide a quantitative framework for assessing the reactivity of ammonium benzoate. For example, a high chemical hardness value would correlate with the high stability suggested by a large HOMO-LUMO gap.
Table 3: Key Chemical Reactivity Descriptors
| Descriptor | Formula (Koopmans' Theorem) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation of the electron cloud. |
| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to act as an electrophile. |
Theoretical Investigation of Thermophysical Properties
Theoretical calculations can be used to predict and understand the thermophysical properties of ammonium benzoate, such as its heat capacity and thermal decomposition behavior.
A study on the thermal decomposition of several ammonium carboxylates, including ammonium benzoate, compared experimental thermogravimetric analysis (TGA) with theoretical weight loss calculations for different reaction pathways. unca.edu The peak decomposition temperature for ammonium benzoate was observed at 194.72°C with an experimental mass loss of 88.4%. unca.edu Theoretical calculations for possible decomposition mechanisms—loss of ammonia (NH₃) or loss of water (H₂O)—yielded very similar weight loss percentages (12.24% for NH₃ and 12.95% for H₂O), making it difficult to distinguish the precise mechanism from mass loss alone. unca.edu
In another work, the standard molar enthalpy of formation (ΔfHm°) for solid ammonium benzoate was calculated to be -(472.65 ± 0.62) kJ·mol⁻¹ using a thermochemical cycle designed in accordance with Hess's law. kaimosi.com Additionally, low-temperature heat capacities were measured, and the data were fitted to a polynomial equation, demonstrating the synergy between experimental calorimetry and theoretical modeling. kaimosi.com
Table 4: Theoretical vs. Experimental Thermal Decomposition Data for Ammonium Benzoate
| Parameter | Value/Description | Source |
| Peak Decomposition Temperature | 194.72°C | Experimental (TGA) unca.edu |
| Experimental Mass Loss | 88.4% | Experimental (TGA) unca.edu |
| Theoretical Mass Loss (loss of NH₃) | 12.24% | Calculated unca.edu |
| Theoretical Mass Loss (loss of H₂O) | 12.95% | Calculated unca.edu |
| Standard Molar Enthalpy of Formation | -(472.65 ± 0.62) kJ·mol⁻¹ | Calculated kaimosi.com |
Quantum Structure-Activity Relationship (QSAR) Studies for Related Compounds
Quantum Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. While no specific QSAR studies on ammonium benzoate were identified, research on structurally related compounds illustrates the methodology.
One QSAR study on benzoylaminobenzoic acid derivatives (which share the benzoic acid scaffold) as antibacterial agents found that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov Another study on mono- and bis-quaternary ammonium salts as neuronal receptor antagonists developed an Artificial Neural Network (ANN) QSAR model. nih.gov This model revealed that activity was influenced by descriptors such as the length of alkyl chains, partition coefficient, molecular surface area, and the energy of the LUMO. nih.gov
These examples show how QSAR can be applied. For a hypothetical QSAR study on ammonium benzoate derivatives, one would synthesize a series of related compounds (e.g., with different substituents on the benzene ring) and measure their biological activity. Computational methods would then be used to calculate various molecular descriptors for each compound. Finally, a statistical model would be constructed to link these descriptors to the observed activity, enabling the prediction of efficacy for new, unsynthesized molecules.
Molecular Dynamics Simulations (Conceptual, for reactivity)
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For studying chemical reactions, a specialized technique called Reactive Force Field (ReaxFF) MD is particularly useful as it can simulate bond formation and cleavage.
ReaxFF MD has been successfully used to investigate complex reactive processes like pyrolysis and combustion in nitrogen-containing systems, such as proteins. nih.gov These simulations can trace the transformation of nitrogen-containing functional groups and the subsequent formation of products like ammonia (NH₃). nih.gov
Conceptually, a ReaxFF MD simulation of ammonium benzoate's thermal decomposition could provide profound insights. By simulating a system of ammonium benzoate molecules at high temperatures, one could observe the reaction dynamics in real-time. The simulation would show:
Initial dissociation of the ionic lattice.
The dynamic interactions between ammonium and benzoate ions.
The specific bond-breaking and bond-forming events that lead to products. For example, one could directly visualize the intramolecular proton transfer and subsequent C-N bond formation leading to benzamide and water, or the intermolecular dissociation into benzoic acid and ammonia.
The influence of neighboring molecules on the reaction pathway.
Such a simulation would go beyond the static picture provided by DFT calculations of transition states, offering a dynamic view of the reaction mechanism and product formation pathways.
Reaction Mechanisms and Chemical Reactivity of Ammonium Benzoate
Dissociative Vaporization Mechanisms of Ammonium (B1175870) Benzoate (B1203000) and Other Onium Salts
Ammonium benzoate, like other ammonium salts, undergoes thermal dissociation upon heating. researchgate.netsciencemadness.org In an open system, heating ammonium benzoate can lead to the loss of ammonia (B1221849), leaving behind benzoic acid, as the loss of ammonia is favored over the loss of water (dehydration to benzamide). sciencemadness.org However, the formation of benzamide (B126) can be achieved by heating ammonium benzoate in a sealed container to around 200°C. sciencemadness.orgwikipedia.org
Studies on the vapor phase dissociation of various ammonium salts, such as halides and nitrate, show that they decompose into their constituent acidic and basic molecules (e.g., NH₃ and the corresponding acid). researchgate.net The degree of dissociation in the vapor phase varies depending on the specific salt. researchgate.net For many ammonium derivatives, thermal dissociation occurs in a primary, rapid step where a majority of the sample volatilizes, which can be followed by a slower secondary step. researchgate.net
Intermolecular Interactions and Complex Formation in Solution and Solid States
The solid-state structure and intermolecular interactions of ammonium benzoate have been characterized using techniques like X-ray powder diffraction and FTIR. kaimosi.com As an organic salt, its crystal lattice is organized by a network of intermolecular interactions. rsc.org The crystal structure of ammonium benzoate belongs to the P b c a space group. nih.gov
| Parameter | Value |
|---|---|
| Hermann-Mauguin Space Group | P b c a nih.gov |
| a | 6.8750 Å nih.gov |
| b | 6.9872 Å nih.gov |
| c | 30.188 Å nih.gov |
| α | 90.00° nih.gov |
| β | 90.00° nih.gov |
| γ | 90.00° nih.gov |
Chemical Transformations in Specific Industrial Processes (e.g., rubber vulcanization)
Ammonium benzoate is used as a preservative in some adhesives and rubber emulsions. medchemexpress.com While it is an additive to rubber products, its role is distinct from the primary chemical transformations that occur during vulcanization.
The chemistry of sulfur vulcanization is a complex process that transforms natural rubber into a more durable material by forming crosslinks between polymer chains. cmu.edu This process involves accelerators, such as thiurams, dithiocarbamates, and mercaptobenzothiazoles, which react with sulfur to create active sulfurating species. cmu.edunih.gov These species then react with the rubber chains to form crosslink precursors. cmu.edu During vulcanization, the initial chemical additives are consumed, and new compounds are formed. nih.gov For instance, thiuram disulfides are often converted into dithiocarbamates or other derivatives. nih.gov The available literature on vulcanization chemistry does not typically list ammonium benzoate as a primary accelerator or a direct participant in the crosslinking reactions. cmu.edunih.govresearchgate.net Its function in rubber emulsions is primarily as a preservative. medchemexpress.com
Advanced Analytical Methodologies Utilizing Ammonium Benzoate
Function as a Chemical Analysis Reagent for Various Elements
Ammonium (B1175870) benzoate (B1203000) is widely employed as an analytical reagent for the determination and separation of various metallic elements. atamanchemicals.comcymerchemicals.comjayrajenterprise.com Its primary function in this context is as a precipitating agent. By carefully controlling the pH, ammonium benzoate can selectively precipitate certain metal ions from a solution, allowing for their separation and subsequent quantification. rsc.orgcarlroth.com
The process often involves adjusting the solution's acidity before adding an ammonium benzoate solution, which precipitates the metals as basic benzoates. rsc.org A significant advantage of this method is its effectiveness in the presence of phosphates, which can interfere with other common analytical separation schemes. rsc.org The "benzoate iron group separation" is a well-established method in qualitative analysis that uses this principle to separate iron, chromium, and aluminum from other metals. rsc.org For instance, the precipitation of aluminum can be achieved to separate it from elements like cobalt, nickel, or zinc. thegoodscentscompany.com The method is also applicable for the detection of heavy metals, such as lead, in analytical schemes. acs.orgacs.org
Table 1: Elements Analyzed Using Ammonium Benzoate as a Reagent
| Element/Group | Analytical Application | Principle | pH Range | Reference(s) |
| Iron (Fe), Aluminum (Al), Chromium (Cr) | Group separation in qualitative analysis | Precipitation as basic benzoates | 3.8 - 4.0 | rsc.org |
| Aluminum (Al) | Precipitation and separation from Co, Cr, Ni, Zn | Selective precipitation | Not specified | carlroth.comthegoodscentscompany.com |
| Iron (Fe) | Precipitation and detection | Precipitation | Not specified | carlroth.com |
| Lead (Pb) | Detection in heavy metal analysis | Sample preparation for colorimetry | Not specified | acs.orgacs.org |
Applications in Chromatography
Chromatography, a cornerstone of analytical chemistry, benefits from the use of ammonium salts like ammonium benzoate in several applications, particularly in mobile phase composition and reaction monitoring.
In High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the composition of the mobile phase is critical for achieving effective separation. Ammonium benzoate, and more commonly other volatile ammonium salts like ammonium formate (B1220265) and ammonium acetate (B1210297), are used as additives or buffers in the mobile phase. ucl.ac.ukrsc.orgnih.gov Their primary advantage is their volatility, which makes them compatible with mass spectrometry detectors as they can be easily removed in the gas phase, preventing contamination of the ion source. ucl.ac.uk
These additives help control and stabilize the pH of the mobile phase, which is crucial for the consistent retention and peak shape of ionizable analytes. ucl.ac.uknih.gov For example, a mobile phase containing ammonium formate buffer has been successfully used in the HPLC separation of compounds like trimethobenzamide (B196071) and various quaternary ammonium compounds. rsc.orgscielo.br The use of an ammonium acetate buffer is also a common strategy to replace non-volatile phosphate (B84403) buffers in LC-MS methods. ucl.ac.uk While direct use of ammonium benzoate is less common, its properties as a salt of a weak acid and base make it suitable for similar applications where pH control with a volatile salt is required. sielc.com
Table 2: Applications of Ammonium Salts in Chromatography Mobile Phases
| Technique | Ammonium Salt | Purpose | Analyte(s) | Reference(s) |
| HPLC-MS/MS | Ammonium formate | Mobile phase buffer | Quaternary ammonium compounds | rsc.org |
| RP-HPLC | Ammonium formate | Mobile phase buffer | Trimethobenzamide | scielo.br |
| LC-MS | Ammonium acetate | Volatile buffer to replace phosphate buffers | General, peptides | ucl.ac.uk |
| RP-LC | Ammonium formate | Mobile phase modifier to improve peak shape | Peptides | nih.gov |
Role in Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis to monitor the progress of a chemical reaction. rsc.orgmerckmillipore.com The method involves spotting the reaction mixture on a TLC plate at different time intervals and developing the plate in a suitable mobile phase. youtube.com By comparing the spots of reactants and products, one can qualitatively, and sometimes quantitatively, track the consumption of starting materials and the formation of products. rsc.orgyoutube.com
While ammonium benzoate is not typically a developing solvent or visualization agent itself, reactions that use it as a reagent can be effectively monitored by TLC. For example, in a reaction where ammonium benzoate is used to precipitate a metal benzoate, the progress can be monitored by spotting the supernatant of the reaction mixture onto a TLC plate. The disappearance of a UV-active organic reactant from the supernatant over time would indicate the progression of the precipitation reaction. This allows a chemist to determine when the reaction is complete without complex instrumentation. youtube.com
Titrimetric Applications
Titrimetry remains a fundamental analytical technique for quantitative analysis, and ammonium benzoate is involved in specific titrimetric procedures. These methods are primarily used for the assay of ammonium benzoate itself to determine its purity. acs.orgacs.org
One established method is a form of back-titration or indirect titration. acs.orgacs.org It involves treating an aqueous solution of ammonium benzoate with a known excess of a strong base, such as sodium hydroxide (B78521). The solution is then boiled to drive off the ammonia (B1221849) gas. After cooling, the excess, unreacted sodium hydroxide is titrated with a standardized solution of a strong acid, like sulfuric acid. acs.orgacs.org The amount of ammonium benzoate in the original sample is calculated from the amount of sodium hydroxide consumed in the reaction with the ammonium ions.
Another approach is non-aqueous titration. 2017erp.compharmacyinfoline.com Some weakly basic salts give unsatisfactory endpoints in aqueous solutions. In such cases, a non-aqueous solvent like anhydrous glacial acetic acid is used. pharmacyinfoline.com In this medium, ammonium benzoate can be titrated as a base with a strong acid, typically perchloric acid, using an indicator like 1-naphtholbenzein to determine the endpoint. 2017erp.compharmacyinfoline.com
Table 4: Summary of Titrimetric Applications for Ammonium Benzoate Assay
| Titration Method | Principle | Solvent | Titrant | Indicator | Reference(s) |
| Alkalimetry (Back-Titration) | An excess of NaOH is added, ammonia is expelled by boiling, and the excess NaOH is titrated. | Water | 1 N Sulfuric Acid | Thymol blue | acs.orgacs.org |
| Non-Aqueous Titration | The sample is dissolved in a non-aqueous solvent and titrated as a base with a strong acid. | Anhydrous Glacial Acetic Acid | 0.1 M Perchloric Acid | 1-naphtholbenzein | 2017erp.compharmacyinfoline.com |
Qualitative Analysis Systems for Common Metals
Ammonium benzoate is a key reagent in systematic qualitative analysis for the separation of common metals. rsc.orgthegoodscentscompany.com It provides a superior method for separating the "iron group" of metals compared to the more traditional ammonia separation, especially when phosphate ions are present. rsc.org
In a typical qualitative analysis scheme, after separating Group I cations (Ag⁺, Pb²⁺, Hg₂²⁺), the pH of the solution is adjusted to be slightly acidic. Upon heating and adding ammonium benzoate solution, the iron group metals—specifically Fe³⁺, Al³⁺, and Cr³⁺—precipitate as bulky, basic benzoates. rsc.org This allows for their effective removal and separation from other cations in the solution, such as Zn²⁺, Co²⁺, Ni²⁺, and Mn²⁺, which remain in the filtrate. rsc.org One of the significant advantages highlighted in research is the ability to precipitate chromium with this method; under similar conditions, chromium cannot be precipitated as a basic acetate or formate. rsc.org This selectivity makes the benzoate method a valuable tool in classical inorganic qualitative analysis schemes. williams.edu
Electrochemical Analysis Techniques (e.g., Potentiodynamic Polarization, Linear Polarization Resistance)
Electrochemical analysis techniques are powerful tools for investigating the efficacy and mechanisms of corrosion inhibitors like ammonium benzoate. Among these, potentiodynamic polarization and linear polarization resistance (LPR) are prominent methods that provide detailed insights into the kinetics of corrosion reactions. These techniques involve applying a controlled potential to a metal sample immersed in a corrosive environment and measuring the resulting current. By analyzing the relationship between potential and current, key corrosion parameters can be determined, such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp).
Potentiodynamic polarization studies involve scanning the potential of the working electrode over a wide range and measuring the corresponding current density. The resulting polarization curve, a plot of potential versus the logarithm of current density, provides information on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. From the Tafel extrapolation of the linear portions of this curve, the corrosion current density can be determined, which is directly proportional to the corrosion rate. The presence of an effective inhibitor like ammonium benzoate will shift the polarization curves to lower current densities, indicating a reduction in the corrosion rate.
Linear polarization resistance is a non-destructive technique that involves applying a small potential sweep (typically ±10 to 20 mV) around the open-circuit potential. The slope of the resulting potential-current curve gives the polarization resistance (Rp). Rp is inversely proportional to the corrosion current density, and therefore to the corrosion rate. This method is well-suited for continuous monitoring of corrosion rates.
Detailed Research Findings:
A notable study investigated the corrosion inhibiting properties of ammonium benzoate for mild steel in a 0.5 M hydrochloric acid (HCl) solution, with Solanum tuberosum (potato) extract acting as a surfactant. researchgate.netscientific.net The research employed potentiodynamic polarization techniques to evaluate the inhibitory effects at various concentrations of ammonium benzoate at room temperature. researchgate.net
The results from the polarization analysis indicated that as the concentration of ammonium benzoate increased, its effectiveness as a corrosion inhibitor also increased. researchgate.netscientific.net This was evidenced by a decrease in the corrosion rate of the mild steel. researchgate.net The study achieved a maximum inhibition efficiency of 99.94% at a 1.0 M concentration of the inhibitor. researchgate.netscientific.net The mechanism of inhibition was attributed to the adsorption of ammonium benzoate onto the mild steel surface, which was found to fit the Langmuir adsorption isotherm. researchgate.netscientific.net The addition of the Solanum tuberosum extract as a surfactant further enhanced the performance of the ammonium benzoate, leading to a significant reduction in the corrosion rate of mild steel in the HCl solution. researchgate.netscientific.net The formation of a protective adsorbed film on the steel surface was confirmed by the electrochemical measurements. researchgate.netscientific.net
The following interactive data table summarizes the key findings from the potentiodynamic polarization analysis in this study, illustrating the relationship between the concentration of the ammonium benzoate inhibitor, the corrosion potential (Ecorr), the corrosion current density (icorr), and the resulting inhibition efficiency (IE%).
Interactive Data Table: Potentiodynamic Polarization Data for Mild Steel in 0.5M HCl with Ammonium Benzoate
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| 0.0 (Blank) | -489.3 | 1156.4 | - |
| 0.2 | -495.1 | 109.8 | 90.5 |
| 0.4 | -502.6 | 75.3 | 93.5 |
| 0.6 | -510.4 | 43.2 | 96.3 |
| 0.8 | -518.2 | 15.7 | 98.6 |
| 1.0 | -525.9 | 0.7 | 99.9 |
Research into Ammonium Benzoate As a Corrosion Inhibitor
Electrochemical Assessment of Corrosion Inhibition Efficiency on Metal Substrates (e.g., mild steel, iron)
The performance of ammonium (B1175870) benzoate (B1203000) as a corrosion inhibitor for mild steel in a 0.5 M Hydrochloric acid (HCl) solution has been evaluated using electrochemical techniques such as potentiodynamic polarization and weight loss methods. core.ac.ukcortecvci.comgoogle.comresearchgate.net Research indicates that the inhibition efficiency of ammonium benzoate increases with its concentration. core.ac.ukgoogle.comresearchgate.netdtic.mil In one study, a maximum inhibition efficiency of 99.94% was achieved at a concentration of 1.0 M of the inhibitor. core.ac.ukcortecvci.comgoogle.comresearchgate.netdtic.mil
Potentiodynamic polarization studies show that ammonium benzoate functions as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net The presence of the inhibitor leads to a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr).
Table 1: Inhibition Efficiency of Ammonium Benzoate on Mild Steel in 0.5M HCl
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| 0.0 (Blank) | 2.54 | 0.00 |
| 0.2 | 0.15 | 94.09 |
| 0.4 | 0.08 | 96.85 |
| 0.6 | 0.04 | 98.43 |
| 0.8 | 0.02 | 99.21 |
| 1.0 | 0.0015 | 99.94 |
Data derived from studies on mild steel in 0.5M HCl solution. core.ac.ukgoogle.comresearchgate.net
Adsorption Mechanisms on Metal Surfaces
The primary mechanism by which ammonium benzoate inhibits corrosion is through the adsorption of its molecules onto the metal surface, forming a protective barrier layer. core.ac.ukresearchgate.net This film isolates the metal from the corrosive environment. The adsorption process is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. nih.gov The presence of nitrogen and oxygen atoms, along with the benzene (B151609) ring in the benzoate ion, facilitates the adsorption process onto the metal surface. core.ac.uk
To understand the adsorption behavior of ammonium benzoate on metal surfaces, its adsorption process has been analyzed using various adsorption isotherms. Studies have demonstrated that the adsorption of ammonium benzoate on mild steel in an HCl solution conforms to the Langmuir adsorption isotherm. core.ac.ukcortecvci.comgoogle.comresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface holds one adsorbed molecule. researchgate.netnih.gov This fit indicates a specific interaction between the inhibitor molecules and the metal surface, characteristic of a stable and effective protective layer. core.ac.ukresearchgate.net
Synergistic Effects with Surfactants or Other Inhibitors
The corrosion inhibition efficiency of ammonium benzoate can be significantly enhanced when used in combination with other substances, such as surfactants. A notable synergistic effect has been observed when ammonium benzoate is combined with Solanum tuberosum (potato) extract, which acts as a surfactant. core.ac.ukcortecvci.comgoogle.comresearchgate.net This combination has been shown to substantially reduce the corrosion rate of mild steel in HCl solution compared to using ammonium benzoate alone. core.ac.ukcortecvci.comgoogle.com The surfactant likely aids in the formation of a more compact and stable protective film on the metal surface.
Surface Analysis Techniques for Protective Film Characterization (e.g., SEM-EDS)
The formation of a protective film by ammonium benzoate on metal surfaces has been confirmed through surface analysis techniques. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) has been employed to examine the morphology of metal samples after exposure to corrosive media with and without the inhibitor. core.ac.ukcortecvci.comgoogle.comresearchgate.net SEM micrographs reveal a smoother surface on the mild steel samples treated with ammonium benzoate compared to the pitted and damaged surface of the unprotected samples. core.ac.ukgoogle.com This provides direct visual evidence of the formation of an adsorbed protective layer on the metal surface, which is responsible for the corrosion inhibition. core.ac.ukcortecvci.comgoogle.comresearchgate.net
Studies on Gas-Phase Corrosion Inhibition
Ammonium benzoate is also recognized for its application as a Volatile Corrosion Inhibitor (VCI) or Vapor Phase Inhibitor (VPI). core.ac.ukdtic.milcecri.res.in VCIs are compounds that have sufficient vapor pressure to be released into the surrounding atmosphere of an enclosed space and then adsorb onto metal surfaces to provide corrosion protection. core.ac.ukcecri.res.in The protective mechanism involves the vaporization of the inhibitor, its transport through the gas phase, and its subsequent condensation and adsorption on the metal surface, forming a thin, protective film. cortecvci.comgosingletrack.com
Research using a Quartz Crystal Microbalance (QCM) has been conducted to characterize the adsorption of volatile inhibitors like ammonium benzoate, confirming its ability to form a stable adsorbed layer from the vapor phase. cortecvci.com The vapor of ammonium benzoate is composed almost entirely of ammonia (B1221849). semanticscholar.org Its effectiveness as a VCI makes it suitable for protecting ferrous metals in enclosed systems, such as in packaging materials or coatings. 2017erp.comindependentchemical.comfuncmater.com
Research on Ammonium Benzoate Based Ionic Liquids Ils
Research into ionic liquids (ILs) has expanded significantly due to their potential as environmentally friendly and highly tailorable solvents. Among these, ammonium (B1175870) benzoate-based ILs are a subject of growing interest. These compounds, formed by combining an ammonium cation with a benzoate (B1203000) anion, offer a versatile platform for designing ILs with specific properties for various applications.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The traditional synthesis of ammonium (B1175870) benzoate (B1203000) involves the straightforward acid-base reaction between benzoic acid and ammonia (B1221849). While effective, emerging research focuses on aligning this process with the principles of green chemistry to improve sustainability and efficiency.
Continuous Flow Synthesis: A significant shift from traditional batch processing is the exploration of continuous flow synthesis. ulisboa.pt This technology offers numerous advantages for the production of ammonium salts, including enhanced heat and mass transfer, improved safety for exothermic reactions, and greater consistency in product quality. google.com In a flow reactor, reactants can be mixed precisely and react within a very short residence time, leading to high-purity ammonium benzoate with minimal waste. prepchem.comulisboa.pt This methodology aligns with the trend towards more efficient and controlled chemical manufacturing.
Bio-based Feedstocks: A key aspect of sustainable production is the use of renewable starting materials. Research into the microbial production of benzoic acid from renewable feedstocks like glucose is an active area. Integrating this bio-based benzoic acid into the synthesis of ammonium benzoate would significantly reduce the carbon footprint of the entire process, creating a more sustainable production lifecycle.
| Synthesis Approach | Key Advantages | Research Focus |
| Green Chemistry | Reduced waste, lower energy consumption, improved atom economy. ucla.edu | Solvent-free reactions, use of water as a benign solvent. prepchem.comkahedu.edu.in |
| Continuous Flow | Enhanced safety, consistent product quality, high throughput. ulisboa.ptgoogle.com | Microreactor design, optimization of reaction parameters (temperature, flow rate). google.com |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Microbial fermentation routes to produce benzoic acid from renewable sources. |
Integration of Advanced In-Situ Characterization Techniques
To optimize the synthesis of ammonium benzoate, a detailed, real-time understanding of the reaction dynamics is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). The integration of advanced in-situ spectroscopic techniques is central to this approach. mt.comstepscience.com
Real-time Monitoring with Spectroscopy:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is a powerful tool for monitoring chemical reactions in real-time. mt.com By inserting an Attenuated Total Reflection (ATR) probe directly into the reaction vessel, the concentration of reactants (benzoic acid) and the formation of the product (ammonium benzoate) can be tracked continuously. mdpi.com This provides invaluable data on reaction kinetics, helps identify any transient intermediates, and determines the precise endpoint of the reaction, thereby preventing over-processing and ensuring product consistency. mt.comresearchgate.net
In-situ Raman Spectroscopy: Raman spectroscopy is particularly well-suited for studying aqueous and solid-state reactions. iphy.ac.cn It can be used to monitor the vibrational modes of the benzoate ion and the ammonium ion as they form. researchgate.netnih.gov This technique is also highly sensitive to changes in the crystalline structure, making it ideal for monitoring the crystallization of ammonium benzoate from solution, a critical step in determining the final product's physical properties. nih.govmdpi.com
The data generated from these in-situ techniques can be used to build a comprehensive understanding of the reaction mechanism and to develop robust control strategies for large-scale manufacturing, ensuring consistent quality and yield. americanpharmaceuticalreview.com
| Technique | Information Gained | Application in Ammonium Benzoate Synthesis |
| In-situ FTIR | Real-time concentration of reactants and products, reaction kinetics, endpoint determination. mt.commdpi.com | Monitoring the neutralization of benzoic acid by ammonia in either batch or flow reactors. |
| In-situ Raman | Molecular structure, formation of ionic species, crystallization monitoring. iphy.ac.cnnih.gov | Tracking the formation of the ammonium and benzoate ions and observing the crystallization process. |
Development of Predictive Computational Models for Complex Systems
Computational chemistry offers a powerful lens through which to investigate the properties and formation of ammonium benzoate at a molecular level. The development of predictive models can accelerate research and development by allowing for the virtual screening of conditions and properties before undertaking extensive laboratory work.
Quantum Mechanical Calculations:
Density Functional Theory (DFT): DFT calculations can be employed to study the energetics of the reaction between benzoic acid and ammonia. nih.govnih.gov These models can predict the reaction pathway, identify the transition state structures, and calculate the activation energy, providing fundamental insights into the reaction mechanism. nih.gov Furthermore, DFT can be used to investigate the interaction between the ammonium cation and the aromatic ring of the benzoate anion, which is crucial for understanding the compound's crystal packing and physical properties. researchgate.net
Molecular Dynamics Simulations:
Molecular Dynamics (MD): MD simulations are a valuable tool for studying the behavior of ammonium benzoate in different environments, such as in aqueous solution or within a polymer matrix. nih.govnih.gov These simulations can predict thermodynamic properties, such as solubility and activity coefficients, which are essential for process design and optimization. ijcce.ac.irijcce.ac.ir MD can also provide insights into the microscopic organization of molecules, for instance, how ammonium benzoate molecules interact with water or other solvents, which influences its properties as a preservative or corrosion inhibitor. mdpi.comresearchgate.net
By combining these computational approaches, researchers can build comprehensive models that predict the behavior of ammonium benzoate from the molecular to the macroscopic level, guiding the design of more efficient synthetic processes and novel applications.
| Modeling Technique | Key Predictions | Relevance to Ammonium Benzoate |
| Density Functional Theory (DFT) | Reaction pathways, activation energies, molecular orbital interactions. nih.govnih.gov | Understanding the fundamental mechanism of formation and the nature of the ionic bond. |
| Molecular Dynamics (MD) | Thermodynamic properties (solubility), behavior in solution, interaction with other materials. nih.govijcce.ac.ir | Predicting its performance as a preservative, corrosion inhibitor, or in other complex formulations. |
Tailored Design of Ammonium Benzoate Derivatives for Specific Chemical and Material Science Applications
While ammonium benzoate itself has a range of applications, modifying its chemical structure can lead to a new generation of materials with tailored properties for specific, high-value applications.
Ionic Liquids: Ammonium benzoate can serve as a scaffold for the synthesis of novel ionic liquids (ILs). By replacing the protons on the ammonium cation with various alkyl or functionalized groups, a wide range of benzoate-based ILs can be created. Research has shown that such derivatives, like those synthesized from diethylamine (B46881) and substituted benzoic acids (e.g., 3-chlorobenzoic acid, 3-methylbenzoic acid), exhibit significant antimicrobial activity. journalajopacs.com These ILs are being explored as greener, safer, and more environmentally friendly alternatives to traditional volatile organic solvents and biocides. researchgate.net
Functional Polymers and Materials: The benzoate and ammonium moieties can be incorporated into or attached to polymer chains to create functional materials.
Polymeric Quaternary Ammonium Compounds: Polymers containing quaternary ammonium salt functionalities are well-known for their potent antimicrobial properties. nih.govnih.gov By designing polymers that incorporate benzoate as the counter-ion, it may be possible to create materials that combine antimicrobial efficacy with other desirable properties, such as improved biocompatibility or degradability. acs.org
Functionalized Copolymers: Styrene-divinylbenzene copolymers can be chemically modified with aminobenzoic acid groups. mdpi.com These functionalized resins have shown potential as adsorbents for removing pollutants, such as residual antibiotics, from water. This opens up applications in environmental remediation.
Coatings and Adhesives: Ammonium benzoate is already used as a corrosion inhibitor in coatings and as a preservative in adhesives. cymerchemicals.com Derivatives with enhanced solubility in specific polymer matrices or with increased thermal stability could lead to more durable and effective coatings and adhesives.
The targeted design of these derivatives, often guided by computational modeling, represents a significant research avenue for expanding the utility of the benzoate chemical family in advanced materials science.
| Derivative Class | Potential Applications | Rationale for Design |
| Ionic Liquids | Antimicrobial agents, green solvents. journalajopacs.comresearchgate.net | Tunable physical properties (melting point, viscosity) and enhanced biological activity. |
| Functional Polymers | Antimicrobial surfaces, environmental adsorbents, advanced coatings. nih.govmdpi.com | Combining the properties of the polymer backbone with the functionality of the ammonium benzoate moiety. |
Q & A
Q. What are the key physicochemical properties of ammonium benzoate relevant to experimental design?
Ammonium benzoate (C₇H₉NO₂, MW: 139.15 g/mol) is a colorless crystalline solid with a mild ammonia odor. Key properties include:
- Solubility : 139.2 g/L in water at 20°C, making it highly suitable for aqueous-phase reactions .
- Melting Point : 192–198°C, with decomposition producing carbon oxides and nitrogen oxides (NOₓ) under thermal stress .
- pH : 6.0–7.5 in solution, critical for buffer preparation or reactions sensitive to acidity . Researchers should account for its hygroscopic nature and incompatibility with strong oxidizers, acids, and bases during storage .
Q. How can ammonium benzoate be synthesized and purified for laboratory use?
Ammonium benzoate is typically synthesized by neutralizing benzoic acid with ammonia:
Post-synthesis, purification involves recrystallization from water or ethanol to remove impurities like residual ammonia or unreacted benzoic acid . Purity can be verified via melting point analysis and FT-IR spectroscopy to confirm the absence of NH₄⁺ and benzoate ion peaks.
Q. What are the acute toxicity profiles of ammonium benzoate, and how should they inform safety protocols?
Acute oral LD₅₀ in rats is 825 mg/kg, indicating moderate toxicity. Key hazards include:
- Irritation : Skin, eye, and respiratory tract irritation upon contact or inhalation .
- Neurotoxic Effects : Peripheral nerve spasms and altered reflexes observed in rodents at high doses . Safety protocols mandate PPE (gloves, goggles, lab coats), fume hoods for handling powders, and emergency showers/eye wash stations in case of exposure .
Advanced Research Questions
Q. How can conflicting data on ammonium benzoate’s stability under varying humidity conditions be resolved?
Evidence suggests ammonium benzoate releases ammonia slowly in humid environments , but decomposition kinetics are poorly quantified. To resolve discrepancies:
Q. What experimental approaches are optimal for analyzing ammonium benzoate’s role in coordination chemistry?
Ammonium benzoate’s benzoate anion can act as a ligand in metal complexes. Methodological considerations include:
- Synthesis : React with transition metals (e.g., Pd²⁺, Cu²⁺) in aqueous or ethanol solutions at 60–80°C .
- Characterization : Use X-ray crystallography to determine coordination geometry and FT-IR to confirm ligand binding via carboxylate symmetric/asymmetric stretching modes (1400–1600 cm⁻¹) .
- Stability Testing : Assess thermal stability via differential scanning calorimetry (DSC) and solubility in polar solvents .
Q. How do contradictions in chronic toxicity data impact risk assessment for long-term studies?
While acute toxicity is well-documented, chronic effects (e.g., carcinogenicity, reproductive toxicity) remain untested . To address gaps:
- Perform 90-day rodent studies with doses reflecting occupational exposure (e.g., 50–200 mg/kg/day), monitoring organ histopathology and biomarkers like serum ammonia levels .
- Use in vitro models (e.g., HepG2 cells) to assess genotoxicity via comet assays or γ-H2AX foci quantification .
Q. What strategies mitigate interference from ammonium benzoate decomposition products in analytical workflows?
Thermal degradation releases NOₓ and carbon oxides, which can skew gas-phase analyses (e.g., GC-MS). Mitigation strategies include:
- Sample Prep : Use low-temperature evaporation (<100°C) and inert atmospheres (N₂/Ar) to prevent decomposition .
- Detection : Employ liquid chromatography (LC-MS) instead of GC-MS to avoid high-temperature vaporization .
- Calibration : Spiked controls with known degradation products (e.g., benzoic acid) to quantify interference .
Methodological Challenges and Recommendations
- Contradictory Solubility Data : Evidence varies on solubility in organic solvents. Validate via saturation point assays in ethanol, acetone, and DMSO .
- Storage Stability : Store in airtight containers with desiccants (silica gel) at 4°C to minimize hygroscopic degradation .
- Toxicology Model Selection : Prioritize in vivo models for systemic toxicity over in vitro assays due to limited metabolic activation in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
